molecular formula C26H25N5O3S2 B2733466 N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 389072-21-3

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2733466
CAS No.: 389072-21-3
M. Wt: 519.64
InChI Key: QIOHVXDMENNQKO-UHFFFAOYSA-N
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Description

The compound N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a structurally complex molecule featuring:

  • A 1,2,4-triazole core substituted at position 4 with a 2-methoxyphenyl group.
  • A sulfanyl (-S-) linkage at position 5 of the triazole, connecting to a 2-oxoethyl group functionalized with a 1,2,3,4-tetrahydroquinoline moiety.
  • A thiophene-2-carboxamide group attached via a methylene bridge at position 3 of the triazole.

The synthesis likely involves S-alkylation of a triazole-thiol intermediate (as seen in analogous compounds ), followed by carboxamide coupling using reagents like HATU or EDCI .

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S2/c1-34-21-12-5-4-11-20(21)31-23(16-27-25(33)22-13-7-15-35-22)28-29-26(31)36-17-24(32)30-14-6-9-18-8-2-3-10-19(18)30/h2-5,7-8,10-13,15H,6,9,14,16-17H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOHVXDMENNQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure includes a thiophene ring and a triazole moiety, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Molecular Structure

  • Molecular Formula : C26H25N5O3S2
  • Molecular Weight : 519.64 g/mol
  • Purity : Typically around 95%

Structural Components

The compound features:

  • A thiophene ring that enhances aromaticity and may contribute to biological interactions.
  • A triazole moiety which is often associated with various biological activities including antifungal and anticancer properties.
  • A methoxyphenyl group that can influence the compound's lipophilicity and binding affinity to biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar thiophene carboxamide derivatives. For instance:

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. It activates caspases 3 and 9, leading to programmed cell death through mitochondrial pathways .
    • It disrupts microtubule dynamics similar to established chemotherapeutics like Combretastatin A-4 (CA-4), which is known for its ability to inhibit tubulin polymerization .
  • In Vitro Studies :
    • In studies involving Hep3B liver cancer cells, compounds with structural similarities showed IC50 values in the low micromolar range (e.g., IC50 = 5.46 µM) indicating potent antiproliferative activity .
    • Other derivatives demonstrated significant activity against drug-resistant cancer cell lines, suggesting potential for overcoming chemoresistance .

Other Biological Activities

Besides anticancer effects, compounds in this class have been evaluated for:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to cancer progression.

Case Studies

A study published in 2021 focused on the synthesis and evaluation of thiophene carboxamide derivatives. The findings indicated that:

  • Compounds with a thiophene ring demonstrated enhanced stability and interaction with target proteins compared to their furan analogs.
  • The presence of sulfur in the thiophene structure was crucial for maintaining biological activity .

Molecular Docking Studies

Molecular docking analyses have been performed to predict the binding affinity of this compound to various targets. These studies suggest that:

  • The compound can effectively bind to tubulin sites similar to CA-4.
  • Its structural features facilitate strong interactions with key amino acid residues within the binding pocket .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of metabolic enzymes

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antibacterial properties. A study demonstrated that compounds similar to N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide show effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The triazole moiety has been linked to enhanced anticancer efficacy through interactions with cellular enzymes and receptors .

Anti-inflammatory Effects

Compounds containing thiophene and triazole structures have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that this compound may inhibit enzymes such as lipoxygenase, which play a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases .

Nanocomposite Development

The unique chemical properties of thiophene derivatives have led to their exploration in material science for developing nanocomposites. Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and mechanical strength. These materials are being investigated for applications in sensors and electronic devices due to their improved performance characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiophene Carboxamide Motifs

Several compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method (Yield) Key Notes Reference
N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide Dihydrothieno-pyrazole 4-Methoxyphenyl, thiophene-2-carboxamide Not specified Structural analog with dihydrothieno-pyrazole core; substituents influence solubility .
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl, nitro-thiophene carboxamide HATU-mediated coupling (42%) Nitro group enhances antibacterial activity; trifluoromethyl improves metabolic stability .
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Ethyl, thiophen-2-yl, 4-fluorophenyl acetamide S-alkylation of triazole-thiol Fluorophenyl enhances hydrophobic interactions in target binding .
N-{[4'-({3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,5-dihydro-4H-1,2,4-triazol-4-yl}methyl)biphenyl-2-yl]sulfonyl}-3-methylthiophene-2-carboxamide 1,2,4-Triazole Biphenyl-sulfonyl, trifluoromethylphenyl, methylthiophene carboxamide Multi-step coupling Bulky biphenyl-sulfonyl group may hinder membrane permeability .

Substituent Effects on Bioactivity and Physicochemical Properties

  • Methoxy Groups : The 2-methoxyphenyl substituent in the target compound likely enhances solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ’s benzothiazole derivatives) .
  • Tetrahydroquinoline vs. Aryl Groups: The tetrahydroquinoline moiety provides a rigid, planar structure that may improve DNA intercalation or enzyme inhibition compared to simpler aryl groups (e.g., phenyl in ) .
  • Sulfanyl Linkers : The -S- linkage in the target compound offers conformational flexibility, contrasting with the rigid carbonyl or sulfonyl linkers in and , which may restrict binding pocket accommodation .

Bioactivity and Molecular Networking Insights

  • Similarity Indexing : Tools like Tanimoto coefficients () could quantify structural similarity between the target compound and bioactive analogs (e.g., HDAC inhibitors), predicting overlapping pharmacological profiles .
  • Bioactivity Clustering : Compounds with related structures (e.g., triazole-thiophene hybrids) often cluster into groups with similar modes of action, such as kinase or protease inhibition () .

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